6-(Furan-2-yl)-2-[(4-nitrophenyl)methyl]pyridazin-3-one
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Overview
Description
6-(Furan-2-yl)-2-[(4-nitrophenyl)methyl]pyridazin-3-one is an organic compound that belongs to the pyridazine family This compound is characterized by the presence of a furan ring, a nitrophenyl group, and a pyridazinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Furan-2-yl)-2-[(4-nitrophenyl)methyl]pyridazin-3-one typically involves the following steps:
Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Introduction of the Furan Ring: The furan ring can be introduced via a coupling reaction, such as a Suzuki or Heck reaction, using furan-2-boronic acid or furan-2-iodide.
Attachment of the Nitrophenyl Group: The nitrophenyl group is usually introduced through a nucleophilic substitution reaction using 4-nitrobenzyl halides.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
6-(Furan-2-yl)-2-[(4-nitrophenyl)methyl]pyridazin-3-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The nitrophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Electrophiles like halogens or sulfonyl chlorides.
Major Products
Oxidation: Formation of furanones.
Reduction: Formation of 4-aminophenyl derivatives.
Substitution: Formation of substituted nitrophenyl derivatives.
Scientific Research Applications
6-(Furan-2-yl)-2-[(4-nitrophenyl)methyl]pyridazin-3-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 6-(Furan-2-yl)-2-[(4-nitrophenyl)methyl]pyridazin-3-one depends on its specific application. For instance, if it exhibits antimicrobial activity, it may target bacterial cell walls or protein synthesis pathways. If it has anticancer properties, it may interfere with cell division or induce apoptosis in cancer cells. The exact molecular targets and pathways involved would require further experimental validation.
Comparison with Similar Compounds
Similar Compounds
6-(Furan-2-yl)-2-[(4-methylphenyl)methyl]pyridazin-3-one: Similar structure but with a methyl group instead of a nitro group.
6-(Furan-2-yl)-2-[(4-chlorophenyl)methyl]pyridazin-3-one: Similar structure but with a chloro group instead of a nitro group.
Uniqueness
6-(Furan-2-yl)-2-[(4-nitrophenyl)methyl]pyridazin-3-one is unique due to the presence of the nitrophenyl group, which can significantly influence its chemical reactivity and biological activity. The nitro group can participate in various chemical reactions, making this compound versatile for different applications.
Properties
IUPAC Name |
6-(furan-2-yl)-2-[(4-nitrophenyl)methyl]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O4/c19-15-8-7-13(14-2-1-9-22-14)16-17(15)10-11-3-5-12(6-4-11)18(20)21/h1-9H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHVJOLBCEVBTNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NN(C(=O)C=C2)CC3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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